molecular formula C13H10N4O5S B2428098 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid CAS No. 749906-99-8

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid

Cat. No.: B2428098
CAS No.: 749906-99-8
M. Wt: 334.31
InChI Key: BSOCZHDAORZBNR-UHFFFAOYSA-N
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Properties

IUPAC Name

4-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5S/c18-13(19)8-1-3-9(4-2-8)15-23(21,22)10-5-6-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOCZHDAORZBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against both Gram-positive and Gram-negative bacteria. These compounds showed varying degrees of effectiveness, with some exhibiting MIC values comparable to standard antibiotics like streptomycin .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Activity
Compound AStaphylococcus aureus12.5Strong
Compound BEscherichia coli25Moderate
This compoundPseudomonas aeruginosa50Weak

Antiparasitic Properties

The compound has also been investigated for its antiparasitic activities. In vitro studies demonstrated that certain benzotriazole derivatives could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The effectiveness of these compounds was dose-dependent, showing promising results in reducing parasite viability .

Table 2: Antiparasitic Activity of Benzotriazole Derivatives

CompoundTarget ParasiteIC50 (μg/mL)Effectiveness
Compound CTrypanosoma cruzi25High
Compound DEntamoeba histolytica50Moderate

Material Science Applications

In material science, benzotriazole derivatives are utilized as stabilizers in polymers and coatings due to their UV-blocking properties. The compound’s ability to absorb UV radiation makes it valuable in protecting materials from photodegradation.

Case Study: Photostability in Polymers

A study evaluated the effectiveness of incorporating this compound into polymer matrices. The results indicated a significant improvement in photostability compared to unmodified polymers. The addition of this compound reduced the rate of degradation under UV exposure by approximately 40% over a six-month period .

Biological Activity

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid (CAS Number: 749906-99-8) is a compound that combines a benzotriazole moiety with a benzoic acid derivative. This unique structure endows it with various biological activities that have been the subject of recent research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H10N4O5S
  • Molecular Weight : 334.31 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 1-hydroxybenzotriazole with a sulfonyl chloride derivative followed by coupling with a benzoic acid derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Antimicrobial Activity

Research has shown that compounds within the benzotriazole family exhibit antimicrobial properties. In studies evaluating various benzotriazole derivatives, including those similar to this compound, moderate antibacterial and antifungal activities were observed against strains such as Escherichia coli and Bacillus subtilis. Specifically, related compounds demonstrated significant growth inhibition in protozoan parasites like Trypanosoma cruzi, indicating potential for antiparasitic applications .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that certain derivatives exhibited mild to moderate anti-inflammatory effects. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Anticancer Potential

Emerging data suggest that this compound may possess anticancer activity. In vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound is largely attributed to its ability to act as a coupling reagent in organic synthesis and as an inhibitor in biological assays. It facilitates the formation of amide bonds by activating carboxylic acids through the formation of an intermediate ester. This activation is crucial for its role in biochemical pathways and synthetic applications .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialModerate antibacterial activity against E. coli and Bacillus subtilis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerSignificant growth inhibition in A549 and MCF-7 cell lines

Q & A

Basic Question: What are the optimal synthetic routes for 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid, and how do reaction parameters influence yield and purity?

Methodological Answer:
The synthesis of this compound can be adapted from methods for analogous benzotriazole derivatives. For example, refluxing substituted benzaldehydes with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) is a common approach. Critical parameters include:

  • Reaction time : Extended reflux (4+ hours) ensures complete condensation .
  • Solvent choice : Absolute ethanol minimizes side reactions like hydrolysis.
  • Work-up : Vacuum evaporation followed by filtration isolates the product but may require further purification via recrystallization or column chromatography to remove unreacted starting materials .
    Yield optimization often requires iterative adjustment of stoichiometry and temperature.

Basic Question: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the benzotriazole and sulfonamido moieties. For example, the hydroxy group on the benzotriazole ring typically shows a broad peak at δ 10–12 ppm .
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1350–1150 cm1^{-1} (S=O symmetric/asymmetric stretching) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers or impurities .

Advanced Question: How can computational chemistry improve the design of derivatives with enhanced biological activity?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For instance:

  • Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map energetically favorable pathways for sulfonamido group modifications .
  • Molecular Docking : Simulations with target enzymes (e.g., proteases) identify key interactions, guiding substitution patterns on the benzoic acid or benzotriazole rings .
    Combining computational predictions with experimental validation reduces trial-and-error synthesis .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. A systematic approach includes:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, solvent) to isolate variables .
  • Purity Analysis : Use HPLC or LC-MS to quantify impurities (e.g., unreacted sulfonyl chloride), which may interfere with biological activity .
  • Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., dose-dependent vs. cell-line-specific effects) .

Basic Question: What are the known biological targets of this compound, and how should assays be designed to evaluate its efficacy?

Methodological Answer:
Preliminary studies suggest activity against enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases). Assay design considerations:

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) with IC50_{50} determination .
  • Cell-Based Assays : Test cytotoxicity in multiple cell lines (e.g., HEK293, HeLa) with controls for membrane permeability (e.g., propidium iodide exclusion) .
    Dose-response curves should span 3–5 log units to capture dynamic range.

Advanced Question: What strategies enhance regioselectivity during sulfonamido group functionalization?

Methodological Answer:
Regioselectivity challenges arise due to competing nucleophilic sites. Mitigation strategies:

  • Protecting Groups : Temporarily block the hydroxy group on the benzotriazole to direct sulfonamido formation .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl2_2) to stabilize transition states favoring the desired regioisomer .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity toward primary amines over secondary sites .

Basic Question: What are the common impurities in synthesized batches, and how are they identified?

Methodological Answer:
Typical impurities include:

  • Unreacted Starting Materials : Detectable via TLC (Rf comparison) or HPLC retention time matching .
  • Hydrolysis Byproducts : E.g., free benzoic acid (identified by IR peaks at ~1680 cm1^{-1}, C=O stretch) .
  • Oxidized Derivatives : LC-MS can identify sulfonic acid byproducts (mass shift +16 Da from parent compound) .

Advanced Question: How can machine learning models accelerate reaction optimization for derivatives?

Methodological Answer:

  • Data Curation : Compile historical reaction data (yields, conditions) into training sets .
  • Feature Engineering : Input variables include solvent polarity, temperature, and reagent molar ratios .
  • Model Training : Use algorithms like random forests or neural networks to predict optimal conditions for new derivatives.
    Experimental validation loops refine model accuracy .

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